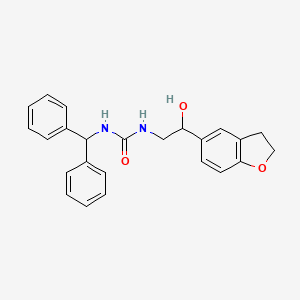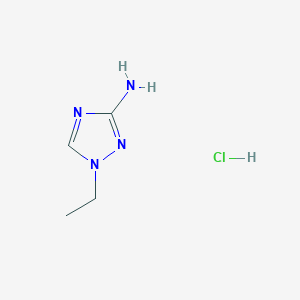
5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features both quinoxaline and pyrimidine moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of quinoxaline derivatives with pyrimidine-2,4,6-trione. One common method includes:
Starting Materials: Quinoxaline-5-carbaldehyde and barbituric acid (pyrimidine-2,4,6-trione).
Reaction Conditions: The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, under reflux conditions in a suitable solvent like ethanol or methanol.
Procedure: The quinoxaline-5-carbaldehyde is mixed with barbituric acid in the solvent, and the base is added to catalyze the condensation reaction. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification methods such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoxaline ring or the pyrimidine trione moiety.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline or pyrimidine derivatives.
Substitution: Substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the design of new drugs, particularly those targeting enzymes or receptors involving nitrogen-containing heterocycles.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial, anticancer, or antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In materials science, the compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers or other advanced materials.
Mecanismo De Acción
The mechanism by which 5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Interacting with DNA/RNA: Its planar structure allows it to intercalate between DNA or RNA bases, potentially disrupting replication or transcription processes.
Modulating Receptors: It can interact with cell surface or intracellular receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid share the quinoxaline core but differ in functional groups.
Pyrimidine Derivatives: Compounds such as barbituric acid and its derivatives share the pyrimidine trione structure.
Uniqueness
5-(quinoxalin-5-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the combination of quinoxaline and pyrimidine moieties in a single molecule. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other compounds that contain only one of these heterocyclic structures.
Propiedades
IUPAC Name |
5-(quinoxalin-5-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)6-7-2-1-3-9-10(7)15-5-4-14-9/h1-6H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYSDYERGIJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride](/img/structure/B2765130.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2765134.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2765136.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2765139.png)


![tert-butyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2765148.png)
![1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B2765149.png)


![N-(3,4-dichlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2765152.png)
![1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2765153.png)
